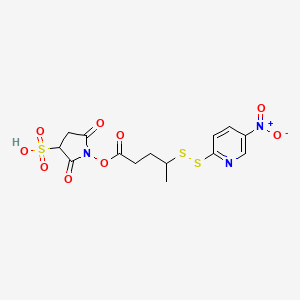
Cyclodrine hydrochloride
Vue d'ensemble
Description
Cyclodrine (chlorhydrate) est un composé de formule moléculaire C19H30ClNO3 et d'une masse molaire de 355.9 g/mol . Il est connu pour ses propriétés antagonistes duales des récepteurs muscariniques cholinergiques (mAChR) et nicotiniques (nAChR) . Ce composé est principalement utilisé dans l'étude des maladies neurologiques en raison de son activité anticholinergique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Cyclodrine (chlorhydrate) peut être synthétisé par estérification de l'acide 1-hydroxy-α-phénylcyclopentanacétique avec l'alcool 2-diéthylaminoéthylique . La réaction implique généralement l'utilisation d'un catalyseur acide fort pour faciliter le processus d'estérification. L'ester résultant est ensuite converti en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique.
Méthodes de production industrielle : Dans les milieux industriels, la production de Cyclodrine (chlorhydrate) implique des réactions d'estérification à grande échelle suivies d'étapes de purification telles que la recristallisation à partir d'éther isopropylique-isopropanol pour obtenir le sel de chlorhydrate pur . Le produit final est généralement obtenu sous forme de solides cristallins avec un point de fusion de 133-135 °C .
Analyse Des Réactions Chimiques
Types de réactions : Cyclodrine (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent le convertir en alcools ou en amines.
Substitution : Il peut subir des réactions de substitution nucléophile, en particulier aux groupes fonctionnels ester ou amine.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde (OH-) ou les amines peuvent être utilisés en conditions basiques ou acides.
Principaux produits :
Oxydation : Cétones ou acides carboxyliques.
Réduction : Alcools ou amines.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
Cyclodrine (chlorhydrate) a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme composé standard en chimie analytique.
Biologie : Ses propriétés anticholinergiques le rendent utile pour étudier les systèmes cholinergiques et la neurotransmission.
Industrie : Il est utilisé dans le développement de produits pharmaceutiques et comme composé de référence dans les processus de contrôle qualité.
5. Mécanisme d'action
Cyclodrine (chlorhydrate) exerce ses effets en antagonisant à la fois les récepteurs muscariniques et nicotiniques de l'acétylcholine . Cet antagonisme dual conduit à l'inhibition de la neurotransmission cholinergique, ce qui peut moduler divers processus physiologiques. Le composé se lie aux récepteurs, empêchant l'acétylcholine d'exercer ses effets, réduisant ainsi l'activité cholinergique .
Composés similaires :
Atropine : Un autre composé anticholinergique qui cible principalement les récepteurs muscariniques.
Scopolamine : Semblable à l'atropine, il est utilisé pour ses effets antimuscariniques.
Benztropine : Utilisé dans le traitement de la maladie de Parkinson, il possède à la fois des propriétés antimuscariniques et antihistaminiques.
Unicité : Cyclodrine (chlorhydrate) est unique en raison de son action antagoniste double sur les récepteurs muscariniques et nicotiniques . Cette double action offre un spectre d'effets plus large que celui des composés comme l'atropine et la scopolamine, qui ciblent principalement les récepteurs muscariniques.
Applications De Recherche Scientifique
Cyclodrine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: Its anticholinergic properties make it useful in studying cholinergic systems and neurotransmission.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
Cyclodrine (hydrochloride) exerts its effects by antagonizing both muscarinic and nicotinic acetylcholine receptors . This dual antagonism leads to the inhibition of cholinergic neurotransmission, which can modulate various physiological processes. The compound binds to the receptors, preventing acetylcholine from exerting its effects, thereby reducing cholinergic activity .
Comparaison Avec Des Composés Similaires
Atropine: Another anticholinergic compound that primarily targets muscarinic receptors.
Scopolamine: Similar to atropine, it is used for its antimuscarinic effects.
Benztropine: Used in the treatment of Parkinson’s disease, it has both antimuscarinic and antihistaminic properties.
Uniqueness: Cyclodrine (hydrochloride) is unique due to its dual antagonistic action on both muscarinic and nicotinic receptors . This dual action provides a broader spectrum of effects compared to compounds like atropine and scopolamine, which primarily target muscarinic receptors.
Propriétés
IUPAC Name |
2-(diethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-3-20(4-2)14-15-23-18(21)17(16-10-6-5-7-11-16)19(22)12-8-9-13-19;/h5-7,10-11,17,22H,3-4,8-9,12-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYJJQYPSILKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901000080 | |
| Record name | 2-(Diethylamino)ethyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78853-39-1 | |
| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78853-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cyclodrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078853391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Diethylamino)ethyl (1-hydroxycyclopentyl)(phenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLODRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJD123GOSJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B3182432.png)
![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)

![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate](/img/structure/B3182456.png)
![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)


